4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
Overview
Description
4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide is a useful research compound. Its molecular formula is C24H21N5O and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Imatinib impurity 3, is tyrosine kinase enzymes . These enzymes play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase enzymes, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinase enzymes affects various biochemical pathways. Specifically, it impacts the BCR-ABL (Abelson proto-oncogene-break point cluster region) platelet-derived factor receptor (PDGF-R) and C-kit pathways . These pathways are involved in cell growth and differentiation, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds like imatinib are well absorbed after oral administration and are widely bound to plasma proteins . The terminal elimination half-life of Imatinib in plasma ranges from 10 to 18.9 hours . The drug is sparingly soluble at physiological pH and nearly insoluble at pH 8.0
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of apoptosis in cancer cells . This leads to a reduction in the size of tumors and can potentially lead to the complete elimination of cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, the presence of certain proteins in the body can affect the binding of the compound to its target
Properties
IUPAC Name |
4-methyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c1-16-5-8-18(9-6-16)23(30)27-20-10-7-17(2)22(14-20)29-24-26-13-11-21(28-24)19-4-3-12-25-15-19/h3-15H,1-2H3,(H,27,30)(H,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRFGYYRZITCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.